5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione
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Overview
Description
5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound makes it a valuable target for synthetic chemists and researchers in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol in the presence of anhydrous potassium carbonate in dimethylformamide (DMF). The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for large-scale production by adjusting reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Anhydrous potassium carbonate in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione involves its ability to intercalate DNA, thereby disrupting the replication process in cancer cells. This compound has been shown to upregulate pro-apoptotic proteins like BAX and caspase-3 and -9, while downregulating pro-survival proteins like Bcl-2 . These molecular interactions lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Exhibits DNA intercalation properties and anticancer activities.
Uniqueness
5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione stands out due to its specific methyl substitution, which can influence its biological activity and chemical reactivity. This unique structural feature may enhance its potency and selectivity in various applications .
Properties
IUPAC Name |
5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c1-13-6-4-2-3-5-7(6)14-8(9(13)15)11-12-10(14)16/h2-5H,1H3,(H,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVSEHTWVYMKNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C(=NNC3=O)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230515 |
Source
|
Record name | Rhc 2851 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80708-30-1 |
Source
|
Record name | Rhc 2851 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080708301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhc 2851 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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